N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide
CAS No.: 920505-99-3
Cat. No.: VC17300781
Molecular Formula: C15H12BrIN2O2
Molecular Weight: 459.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920505-99-3 |
|---|---|
| Molecular Formula | C15H12BrIN2O2 |
| Molecular Weight | 459.08 g/mol |
| IUPAC Name | N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide |
| Standard InChI | InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20) |
| Standard InChI Key | MURVDOUCPYEHJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of two primary heterocyclic systems:
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5-Bromo-1H-indole: A bicyclic aromatic system with a bromine atom at the 5-position of the indole ring.
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2-Iodofuran-3-carboxamide: A furan ring substituted with an iodine atom at the 2-position and a carboxamide group at the 3-position.
These moieties are connected via an ethyl linker, forming a hybrid architecture that enhances molecular interactions with biological targets. The presence of halogen atoms (Br and I) introduces steric and electronic effects critical for binding affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.08 g/mol |
| IUPAC Name | N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide |
| CAS Number | 920505-99-3 |
| XLogP3 | 3.80 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
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Formation of 5-Bromo-1H-indole: Bromination of indole derivatives using brominating agents like (N-bromosuccinimide) under controlled conditions .
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Functionalization with Ethyl Linker: Introduction of the ethyl group via alkylation or nucleophilic substitution reactions.
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Coupling with 2-Iodofuran-3-carboxylic Acid: Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by amide bond formation with the ethylamine side chain .
Condensation Reactions
Analogous to methods used for related carboxamide derivatives , the final step often employs acidic conditions (e.g., sulfuric acid in ethanol) to facilitate condensation, yielding the target compound in ~79% efficiency .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its halogen substituents:
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Polar Solvents: Moderate solubility in ethanol and dimethyl sulfoxide (DMSO).
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Nonpolar Solvents: Limited solubility in hexane or chloroform.
Stability studies indicate decomposition above 200°C, with sensitivity to prolonged UV exposure due to the iodine moiety .
Table 2: Experimental and Computed Properties
| Property | Experimental Value | Computed Value |
|---|---|---|
| Boiling Point | Not reported | 245.0°C |
| Flash Point | Not reported | 105.5°C |
| LogP (Partition Coefficient) | Not reported | 3.80 |
Applications in Drug Discovery
Targeted Therapy Development
The compound’s dual functionality (indole-furan hybrid) enables interactions with multiple biological targets, including:
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Serotonin receptors (via indole moiety).
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Enzymatic active sites (via halogenated furan).
Radiopharmaceuticals
The iodine atom ( or ) allows for radiolabeling, positioning the compound as a candidate for imaging or targeted radiotherapy .
Future Research Directions
Synthetic Optimization
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Explore palladium-catalyzed cross-coupling reactions to enhance yield (e.g., Suzuki-Miyaura coupling) .
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Investigate microwave-assisted synthesis for reduced reaction times.
In Vivo Studies
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Assess pharmacokinetics (absorption, distribution, metabolism, excretion).
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Evaluate toxicity profiles in animal models.
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